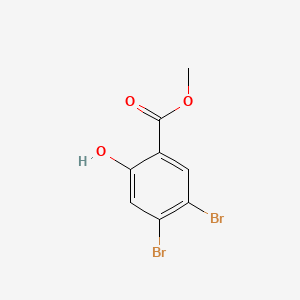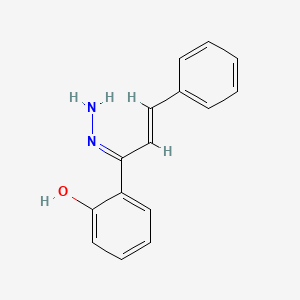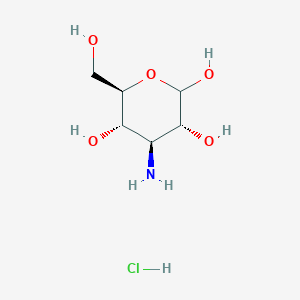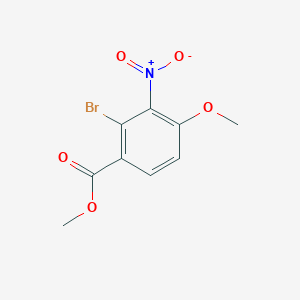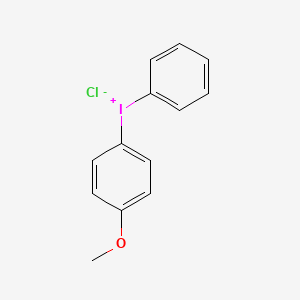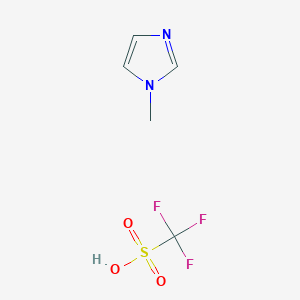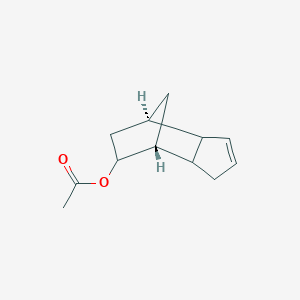
Tricyclodecenyl acetate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricyclodecenyl acetate is primarily synthesized through the hydration and acetylation of dicyclopentadiene . The process involves the following steps:
Industrial Production Methods: In industrial settings, this compound is produced by reacting dicyclopentadiene with acetic acid in the presence of an acid catalyst, such as triflic acid . The reaction mixture is then distilled to isolate the this compound . This method is practical and economical, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Tricyclodecenyl acetate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield tricyclodecenol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Tricyclodecenone.
Reduction: Tricyclodecenol.
Substitution: Various substituted tricyclodecenyl derivatives.
Aplicaciones Científicas De Investigación
Tricyclodecenyl acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tricyclodecenyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell . Additionally, its antimicrobial and antifungal activities are attributed to its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Tricyclodecenyl acetate can be compared with other similar compounds, such as:
Tricyclodecenyl propionate: Similar structure but with a propionate group instead of an acetate group.
Tricyclodecenyl butyrate: Similar structure but with a butyrate group instead of an acetate group.
Tricyclodecenyl isobutyrate: Similar structure but with an isobutyrate group instead of an acetate group.
Uniqueness: this compound is unique due to its specific odor profile, which is a combination of floral, green, soapy, cedar, pine, and woody notes . Its stability in various formulations and its wide range of applications in the fragrance industry further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNSFGUOIKFF-FTLHOPIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



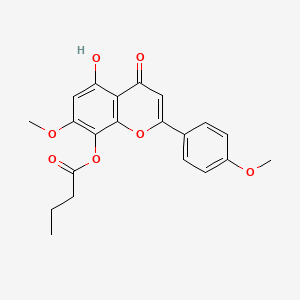
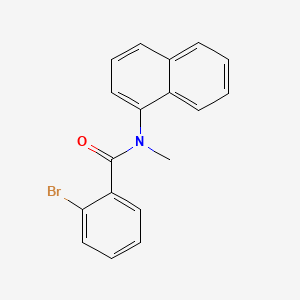
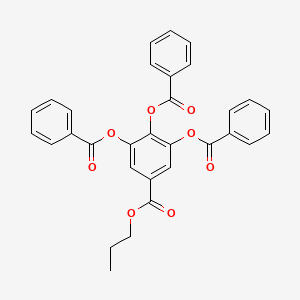
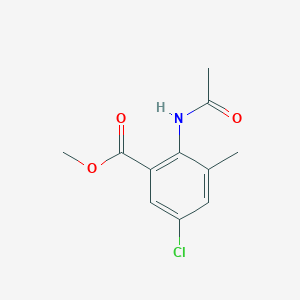
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8122798.png)
